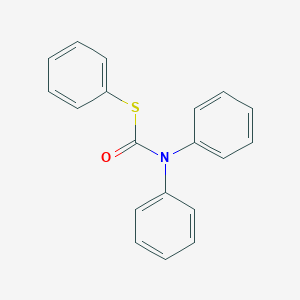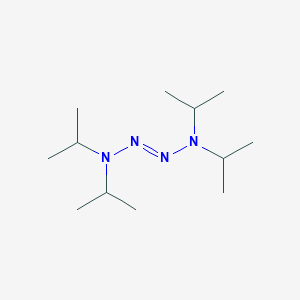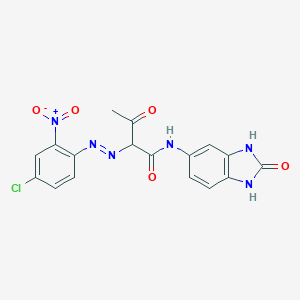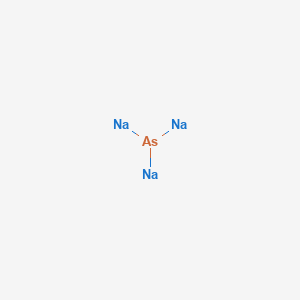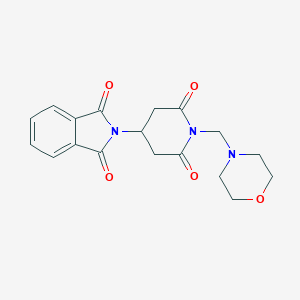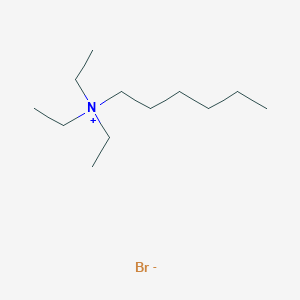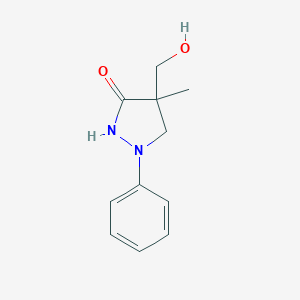
4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of 4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)- is not fully understood, but it is believed to work through a variety of mechanisms. This compound has been shown to inhibit the activity of various enzymes involved in inflammation and cancer, as well as to activate various signaling pathways involved in glucose metabolism.
Biochemische Und Physiologische Effekte
4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)- has been found to have a variety of biochemical and physiological effects. This compound has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation, as well as to improve insulin sensitivity and glucose tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)- in lab experiments is its versatility. This compound has been shown to have a wide range of applications, making it a valuable tool for researchers studying various areas of science. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving 4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)-. One area of research could focus on further elucidating the compound's mechanism of action, which could lead to the development of more targeted therapies for various diseases. Additionally, researchers could explore the potential applications of this compound in other areas of science, such as neuroscience or microbiology. Finally, researchers could investigate the potential synergistic effects of this compound with other drugs or compounds, which could lead to the development of more effective treatments for various diseases.
Synthesemethoden
4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)- can be synthesized using a variety of methods, including the reaction of 4-pyridinecarboxylic acid with thiosemicarbazide and subsequent cyclization of the resulting intermediate. Other methods include the reaction of 4-pyridinecarboxamide with thiosemicarbazide and subsequent oxidation of the resulting intermediate.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)- in scientific research are numerous. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a valuable tool for researchers studying these areas. Additionally, this compound has been found to have potential applications in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose tolerance.
Eigenschaften
CAS-Nummer |
13097-08-0 |
|---|---|
Produktname |
4-Pyridinecarboxamide, N-(4-oxo-2-thioxo-3-thiazolidinyl)- |
Molekularformel |
C9H7N3O2S2 |
Molekulargewicht |
253.3 g/mol |
IUPAC-Name |
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C9H7N3O2S2/c13-7-5-16-9(15)12(7)11-8(14)6-1-3-10-4-2-6/h1-4H,5H2,(H,11,14) |
InChI-Schlüssel |
PJRSYKJVEBWMKO-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=CC=NC=C2 |
Andere CAS-Nummern |
13097-08-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



